molecular formula C20H16N2O7 B6138190 4-({2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid

4-({2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B6138190
M. Wt: 396.3 g/mol
InChI Key: MWADCCMOYPULHW-UHFFFAOYSA-N
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Description

4-({2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a methoxy-substituted phenoxy group, which is further connected to a trioxotetrahydropyrimidinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the methoxy-substituted phenoxy group: This can be achieved through a nucleophilic substitution reaction where a methoxy group is introduced to a phenol derivative.

    Attachment of the trioxotetrahydropyrimidinylidene group: This step involves the formation of a carbon-carbon bond between the phenoxy group and the trioxotetrahydropyrimidinylidene group, often through a condensation reaction.

    Introduction of the benzoic acid moiety: The final step involves the esterification or amidation of the intermediate compound with benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-({2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The trioxotetrahydropyrimidinylidene group can be reduced to form a tetrahydropyrimidine derivative.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted derivative, while reduction of the trioxotetrahydropyrimidinylidene group would yield a tetrahydropyrimidine derivative.

Scientific Research Applications

4-({2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets. The methoxy and trioxotetrahydropyrimidinylidene groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The benzoic acid moiety can also participate in these interactions, enhancing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzoic acid: Similar in structure but lacks the trioxotetrahydropyrimidinylidene group.

    2,4,6-trioxotetrahydropyrimidine: Contains the trioxotetrahydropyrimidinylidene group but lacks the methoxy-substituted phenoxy and benzoic acid moieties.

Uniqueness

The uniqueness of 4-({2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

4-[[2-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O7/c1-28-16-9-12(8-14-17(23)21-20(27)22-18(14)24)4-7-15(16)29-10-11-2-5-13(6-3-11)19(25)26/h2-9H,10H2,1H3,(H,25,26)(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWADCCMOYPULHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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